molecular formula C10H8F4OS B14058409 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14058409
M. Wt: 252.23 g/mol
InChI Key: AUKXEOFBSKPHMS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS. This compound is characterized by the presence of fluorine and trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of organic molecules. The incorporation of these groups often enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

AUKXEOFBSKPHMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)F

Origin of Product

United States

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